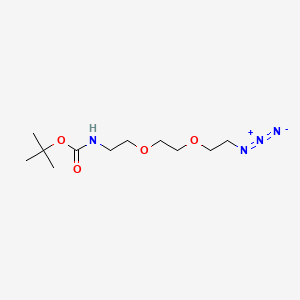

t-Boc-N-Amido-PEG2-Azide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N4O4/c1-11(2,3)19-10(16)13-4-6-17-8-9-18-7-5-14-15-12/h4-9H2,1-3H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZSEFQCLYODJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Application of t-Boc-N-Amido-PEG2-Azide in Advanced Bioconjugation

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of success. The linker not only connects the functional components of these complex molecules but also profoundly influences their solubility, stability, pharmacokinetics, and overall efficacy. This technical guide provides an in-depth exploration of t-Boc-N-Amido-PEG2-Azide, a versatile heterobifunctional linker, for scientists and professionals in drug development.

Core Attributes of this compound

This compound is a polyethylene glycol (PEG) based linker engineered with distinct functionalities at each terminus, enabling controlled and sequential conjugation reactions.[1] Its structure consists of three key components:

-

A tert-butyloxycarbonyl (t-Boc) protected amine: This protecting group provides a stable shield for a primary amine, which can be selectively removed under mild acidic conditions to allow for subsequent conjugation.[1][2]

-

A short PEG2 spacer: The two-unit polyethylene glycol chain enhances the aqueous solubility of the linker and the resulting bioconjugate, a crucial property for often hydrophobic drug payloads.[3] This spacer also provides a defined distance between the conjugated molecules.

-

A terminal azide group: This functional group is specifically designed for highly efficient and bioorthogonal "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[2]

Quantitative Data Summary

The selection of a linker and the corresponding conjugation chemistry is a data-driven process. The following tables summarize key quantitative parameters for the reactions and properties associated with this compound and related linkers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 950683-55-3 | [4] |

| Molecular Formula | C11H22N4O4 | [4] |

| Molecular Weight | 274.3 g/mol | [4] |

| Purity | Typically ≥95% | [4] |

Table 2: Comparative Analysis of Click Chemistry Reactions for Azide-Containing Linkers

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Biocompatibility | Requires copper catalyst, which can be cytotoxic. | Copper-free, generally more biocompatible for in-vivo applications.[5] |

| Reaction Kinetics | Generally faster reaction rates. | Slower reaction rates compared to CuAAC.[5] |

| Reaction Conditions | Requires a copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate). | No catalyst required; driven by the ring strain of cyclooctynes (e.g., DBCO, BCN).[5] |

| Selectivity | Highly selective for azides and terminal alkynes. | Highly selective for azides and strained alkynes. |

| Yields | Typically high yields. | Generally high yields, though may be slightly lower than CuAAC in some cases. |

Table 3: Stability of Linkages in Bioconjugates

| Linkage Type | Formed From | Stability Profile | Key Considerations |

| Amide Bond | Amine + Carboxylic Acid (or activated ester) | Highly stable in circulation.[6] | Non-cleavable linker strategy. Payload release relies on lysosomal degradation of the antibody.[6] |

| Triazole Ring | Azide + Alkyne (via Click Chemistry) | Very stable under physiological conditions.[7] | Non-cleavable linker strategy. Provides a robust connection between the conjugated moieties.[6] |

| Hydrazone Linkage | Hydrazide + Aldehyde/Ketone | pH-sensitive; stable at neutral pH (7.4) and cleavable at acidic pH of endosomes/lysosomes (pH 4.5-6.5).[8] | A common cleavable linker strategy for intracellular drug release.[8] |

| Disulfide Linkage | Thiol + Thiol | Reductively cleavable; stable in the bloodstream and cleaved in the reducing environment of the cell. | Another cleavable linker strategy, sensitive to intracellular glutathione concentrations. |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. The following are representative protocols for its use in the synthesis of PROTACs and ADCs.

Synthesis of a PROTAC using this compound

This protocol outlines a modular approach for synthesizing a PROTAC, starting with the conjugation of an E3 ligase ligand, followed by deprotection and subsequent "click" reaction with a protein of interest (POI) binder.

Protocol 1: Conjugation of E3 Ligase Ligand to the Linker

-

Activation of E3 Ligase Ligand: If the E3 ligase ligand contains a carboxylic acid, dissolve it in an anhydrous aprotic solvent such as DMF. Add an activating agent like HATU (1.2 equivalents) and a non-nucleophilic base such as DIPEA (2-3 equivalents). Stir for 15-30 minutes at room temperature to form the activated ester.

-

Deprotection of the Linker: Dissolve this compound in dichloromethane (DCM). Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v) at 0°C.[9] Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by LC-MS.

-

Neutralization and Coupling: Once deprotection is complete, remove the solvent and excess TFA under reduced pressure. Dissolve the resulting amine-PEG2-azide TFA salt in anhydrous DMF and neutralize with DIPEA. Add this solution to the activated E3 ligase ligand from step 1.

-

Reaction and Purification: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress by LC-MS. Upon completion, purify the E3 ligase ligand-PEG2-azide conjugate by reverse-phase HPLC.

Protocol 2: Click Chemistry Conjugation to POI Binder

-

Reactant Preparation: Dissolve the purified E3 ligase ligand-PEG2-azide conjugate and an alkyne-modified POI binder (1.0-1.2 equivalents) in a suitable solvent system (e.g., a mixture of t-butanol and water).

-

Catalyst Preparation (for CuAAC): Prepare fresh stock solutions of copper(II) sulfate (CuSO4) and sodium ascorbate.

-

CuAAC Reaction: To the mixture of the azide conjugate and alkyne binder, add the CuSO4 solution (typically 0.1 equivalents) followed by the sodium ascorbate solution (typically 0.3-0.5 equivalents).[10]

-

Reaction and Purification: Stir the reaction at room temperature for 1-12 hours. Monitor the reaction by LC-MS. Once complete, purify the final PROTAC molecule by reverse-phase HPLC.

Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol describes the conjugation of a cytotoxic payload to an antibody via this compound.

Protocol 3: Antibody Modification and Linker Conjugation

-

Antibody Preparation: Prepare the antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4-8.0).

-

Linker Activation: If the linker is to be attached to the antibody via lysine residues, the this compound would first need to be functionalized with an amine-reactive group (e.g., by converting a terminal acid version of the PEG linker to an NHS ester).

-

Alternative Strategy (Site-Specific Conjugation): A more common approach for azide-alkyne chemistry in ADCs is to introduce the alkyne or azide onto the antibody site-specifically. For this protocol, we will assume an alkyne-modified antibody is available.

Protocol 4: Payload-Linker Conjugation and Deprotection

-

Payload Conjugation: Conjugate a payload containing a carboxylic acid to the deprotected amine of this compound using standard peptide coupling chemistry (e.g., EDC/NHS or HATU) as described in Protocol 1.

-

Deprotection: Remove the t-Boc group from the payload-linker conjugate using TFA in DCM as described in Protocol 1. Purify the resulting payload-PEG2-azide.

Protocol 5: ADC Final Assembly via Click Chemistry

-

Reactant Preparation: Dissolve the alkyne-modified antibody in a suitable buffer. Add the purified payload-PEG2-azide.

-

SPAAC Reaction: If using a strain-promoted click reaction, the alkyne on the antibody would be a strained cyclooctyne (e.g., DBCO). Simply mix the DBCO-modified antibody with the payload-PEG2-azide and incubate at room temperature or 37°C. The reaction typically proceeds to completion within a few hours.

-

Purification: Purify the final ADC using size-exclusion chromatography (SEC) to remove any unreacted payload-linker and other small molecules.

Diagrams of Signaling Pathways and Workflows

Visual representations of the complex processes involved in the application of this compound can aid in understanding and experimental design.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. t-Boc-N-amido-PEG2-acid, 1365655-91-9 | BroadPharm [broadpharm.com]

- 4. glycomindsynth.com [glycomindsynth.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to t-Boc-N-Amido-PEG2-Azide

CAS Number: 950683-55-3

Abstract

This technical guide provides a comprehensive overview of t-Boc-N-Amido-PEG2-Azide, a heterobifunctional chemical linker used extensively in bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This document details the physicochemical properties, key chemical reactions, and established experimental protocols for the application of this linker. For clarity, quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams. This guide is intended for researchers, chemists, and professionals in the field of drug development.

Introduction

This compound is a versatile chemical tool featuring two key functional groups at opposing ends of a short polyethylene glycol (PEG) spacer. The tert-butyloxycarbonyl (Boc) protected amine and the terminal azide group allow for orthogonal, sequential chemical modifications. The PEG spacer enhances the aqueous solubility and provides flexibility to the conjugated molecules.[1][2][3]

The azide moiety is primed for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the catalyst-free strain-promoted azide-alkyne cycloaddition (SPAAC).[2][4] The Boc-protected amine offers a stable, masked primary amine that can be readily deprotected under mild acidic conditions to allow for subsequent conjugation, typically through amide bond formation.[2][3] These characteristics make it a valuable building block in the modular synthesis of complex biomolecules.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are essential for calculating reaction stoichiometries and understanding the compound's general behavior.

| Property | Value | Reference(s) |

| CAS Number | 950683-55-3 | [2][5] |

| Molecular Formula | C₁₁H₂₂N₄O₄ | [2] |

| Molecular Weight | 274.32 g/mol | [2] |

| IUPAC Name | tert-butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)carbamate | [2] |

| Appearance | Solid powder or light yellow oil | [2][4] |

| Purity | Typically >95% | [5][6] |

| Solubility | Soluble in DMSO, DMF, DCM, and other common organic solvents. The PEG spacer increases solubility in aqueous media. | [2][4][7] |

| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place. | [2] |

Key Chemical Reactions and Protocols

This compound's utility stems from its two orthogonal reactive handles. Below are detailed protocols for the primary reactions involving this linker.

Boc Group Deprotection

The removal of the Boc protecting group unveils a primary amine, which can then be used for conjugation, for instance, with an activated carboxylic acid. The most common method for Boc deprotection is treatment with trifluoroacetic acid (TFA).

Experimental Protocol: Boc Deprotection with TFA

This protocol is a representative procedure and may require optimization based on the specific substrate.

-

Dissolution: Dissolve the this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M in a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of TFA: Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with DCM (repeat 3 times).

-

Final Product: The resulting product is the TFA salt of the deprotected amine. It should be used immediately in the subsequent reaction step without further purification.

Azide Group Conjugation via Click Chemistry

The azide group can be conjugated to an alkyne-containing molecule through either copper-catalyzed or strain-promoted click chemistry.

3.2.1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a highly efficient and widely used click chemistry reaction.

Experimental Protocol: CuAAC Reaction

This protocol is a representative procedure and may require optimization.

-

Preparation of Reactants: In a suitable reaction vessel, dissolve the alkyne-functionalized molecule (1.0 eq) and this compound (1.1 eq) in a degassed solvent mixture (e.g., t-BuOH/H₂O 1:1 or DMSO).

-

Addition of Reducing Agent: Add sodium ascorbate (0.3 to 5.0 eq) from a freshly prepared 1M solution in water.

-

Addition of Copper Catalyst: Add copper(II) sulfate (CuSO₄·5H₂O) (0.1 eq) to the reaction mixture. A copper-coordinating ligand like TBTA or THPTA can be added to stabilize the Cu(I) catalyst.

-

Reaction: Stir the reaction vigorously at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Purification: Upon completion, the final product can be purified by an appropriate method, such as flash chromatography or reverse-phase HPLC.

3.2.2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry is ideal for biological systems where copper catalysts can be cytotoxic.

Experimental Protocol: SPAAC Reaction

This protocol is a representative procedure and may require optimization.

-

Preparation of Stock Solutions: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Prepare a 10 mM stock solution of the strained alkyne-functionalized molecule (e.g., DBCO or BCN derivative) in anhydrous DMSO.

-

Reaction Setup: In a clean, dry reaction vial, add the desired volume of the strained alkyne stock solution.

-

Addition of Azide: To this, add an equimolar amount or a slight excess (1.1 to 1.5 equivalents) of the this compound stock solution.

-

Reaction: The reaction can be performed at room temperature with stirring.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

-

Purification: The final product can be purified by an appropriate method, such as HPLC.

Applications in Drug Development

The unique structure of this compound makes it a valuable component in the synthesis of complex therapeutics.

PROTAC Synthesis

In the synthesis of PROTACs, this linker can connect a protein of interest (POI) ligand to an E3 ligase ligand. The modular nature of the linker allows for a stepwise and controlled synthesis.

Antibody-Drug Conjugate (ADC) Synthesis

This linker can be used to attach a cytotoxic payload to an antibody. The PEG spacer can help to improve the solubility and pharmacokinetic profile of the final ADC.

Safety Information

This compound should be handled in a well-ventilated area by personnel trained in chemical synthesis. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly versatile and valuable heterobifunctional linker for researchers in drug development and bioconjugation. Its orthogonal reactive groups, combined with the beneficial properties of the PEG spacer, allow for the controlled and modular synthesis of complex biomolecules such as ADCs and PROTACs. The protocols and data presented in this guide provide a solid foundation for the successful application of this important chemical tool.

References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. medkoo.com [medkoo.com]

- 3. This compound - Creative Biolabs [creative-biolabs.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound, 950683-55-3 | BroadPharm [broadpharm.com]

- 6. glycomindsynth.com [glycomindsynth.com]

- 7. t-Boc-N-amido-PEG2-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]

The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of complex biomolecules, particularly in the realm of bioconjugation and drug delivery. Its application to polyethylene glycol (PEG) linkers has become indispensable for the controlled and efficient construction of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This technical guide provides a comprehensive examination of the role of the Boc protecting group in PEG linkers, complete with quantitative data, detailed experimental protocols, and visual representations of key chemical processes.

Core Principles: A Temporary Shield for Precise Chemistry

The primary function of the Boc group is to act as a temporary shield for primary or secondary amines on a PEG linker.[2][3] This protection is critical in multi-step syntheses, preventing the highly reactive amine group from participating in unintended side reactions. The Boc group's stability under a wide array of conditions, including basic and nucleophilic environments, makes it a robust choice for complex synthetic pathways.[1][3]

The key characteristic of the Boc group is its lability under acidic conditions.[2][3] This allows for its clean and efficient removal, typically with trifluoroacetic acid (TFA), to reveal the free amine at the desired stage of the synthesis for subsequent conjugation.[4][5] This orthogonality is fundamental to the stepwise assembly of heterobifunctional molecules, where different ends of the PEG linker are functionalized in a controlled sequence.[2][6]

Heterobifunctional PEG linkers, which feature a Boc-protected amine at one terminus and a different reactive moiety (e.g., NHS ester, maleimide, or alkyne) at the other, are instrumental in modern drug development.[2][5] The PEG spacer itself enhances the solubility and pharmacokinetic properties of the final conjugate, while the Boc group enables the precise and sequential attachment of different molecular entities, such as a targeting antibody and a cytotoxic payload in an ADC.[3][5]

Quantitative Data Summary

The efficiency of both the protection and deprotection steps is crucial for the overall yield and purity of the final bioconjugate. The following tables summarize key quantitative data related to these processes.

Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers [2]

| Process | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Boc Protection | Di-tert-butyl dicarbonate (Boc)₂O | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0 - 25 | 2 - 12 | >95 |

| Boc Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 - 25 | 0.5 - 2 | >90 |

| Boc Deprotection | 4M HCl in 1,4-Dioxane | 1,4-Dioxane | 0 - 25 | 1 - 4 | >90 |

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection [2]

| Acidic Reagent | Concentration | Advantages | Disadvantages |

| Trifluoroacetic acid (TFA) | 20-50% in DCM | Fast and efficient deprotection. | Can cause side reactions with sensitive functional groups.[2] |

| HCl in Dioxane | 4 M | Milder than TFA, can be more selective. | Slower reaction times compared to TFA.[2] |

| Oxalyl Chloride/Methanol | N/A | Mild conditions, effective for various substrates.[2] | May not be suitable for all PEGylated compounds.[2] |

| Lewis Acids (e.g., ZnBr₂, TMSI) | Varies | Milder than strong Brønsted acids.[2] | May require specific solvent systems and optimization.[2] |

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible results in the synthesis and application of Boc-protected PEG linkers.

Objective: To protect a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).[6]

Materials:

-

Amine-terminated PEG linker

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve the amine-terminated PEG linker in anhydrous DCM or THF in a round-bottom flask.

-

Add 1.1 to 1.5 equivalents of (Boc)₂O to the solution.

-

Add 1.2 to 2.0 equivalents of a non-nucleophilic base such as TEA or DIPEA.

-

Stir the reaction mixture at room temperature for 2-12 hours. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected PEG linker.

Objective: To remove the Boc protecting group from a PEG linker to expose the free amine for subsequent conjugation.[5][7]

Materials:

-

Boc-protected PEG-conjugate

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Toluene

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath (optional)

Procedure:

-

Dissolve the Boc-protected PEG-conjugate in anhydrous DCM to a concentration of 10-20 mg/mL in a glass vial.[5]

-

For sensitive substrates, cool the solution to 0°C in an ice bath.[8]

-

Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[7] For example, for a 50% concentration, add an equal volume of TFA to the DCM solution.[5]

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[5] Monitor the reaction progress using an appropriate analytical method, such as LC-MS or TLC, to confirm the disappearance of the starting material.[5]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[4]

-

To ensure the complete removal of residual TFA, perform an azeotropic distillation by adding toluene to the residue and evaporating under reduced pressure. Repeat this co-evaporation step three times.[7]

-

The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the next reaction step or neutralized with a mild base.

Mandatory Visualizations

Diagrams are essential for illustrating the logical flow of synthetic and analytical procedures.

Caption: Workflow for Boc protection and deprotection of a PEG linker.

Caption: A representative workflow for ADC synthesis.

Caption: General workflow for the synthesis of a PROTAC molecule.

References

The Azide Group: A Linchpin for Precision in Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azide functional group (-N₃) has become an indispensable tool in bioconjugation, enabling the precise and stable covalent labeling of biomolecules within complex biological systems.[1] Its utility stems from a unique combination of properties: it is small, metabolically stable, and, most importantly, bioorthogonal. This means it does not typically participate in reactions with naturally occurring functional groups in living organisms, allowing for highly selective "click" reactions with specifically engineered partners.[1] This guide provides a comprehensive overview of the role of the azide group in bioconjugation, detailing the key chemical reactions, providing quantitative comparisons, outlining experimental protocols, and illustrating its diverse applications in research and drug development.

Core Properties of the Azide Group for Bioconjugation

The success of the azide as a bioorthogonal chemical reporter is due to several key features:

-

Small Size: The azide group is compact, which minimizes the potential for steric hindrance or perturbation of the structure and function of the biomolecule to which it is attached.[1]

-

Bioorthogonality: Azides are virtually absent in native biological systems and do not react with the vast majority of endogenous functional groups, ensuring high selectivity in labeling experiments.[1] The azide acts as a soft electrophile, favoring reactions with soft nucleophiles like phosphines and alkynes, rather than the hard nucleophiles commonly found in biology.[1][2][3]

-

Stability: The azide group is stable under physiological conditions, including aqueous environments at neutral pH and body temperature, making it suitable for studies in live cells and in vivo.[1][4]

-

Versatile Reactivity: The azide group can participate in a number of highly efficient and specific ligation reactions, providing a versatile toolkit for bioconjugation.[1]

Key Bioconjugation Reactions Involving Azides

Three primary bioorthogonal reactions are used to label azide-modified biomolecules: the Staudinger ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5] Each method offers a unique set of advantages and disadvantages related to reaction kinetics, biocompatibility, and ease of use.[5]

Staudinger Ligation

The Staudinger ligation was the first truly bioorthogonal reaction applied in a biological context.[5] It involves the reaction of an azide with a specifically engineered triarylphosphine. The reaction is initiated by the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, which, after the loss of dinitrogen gas, forms an aza-ylide intermediate.[6][7] In the "traceless" version, an adjacent electrophilic trap on the phosphine reagent captures the aza-ylide, which upon hydrolysis, forms a stable, native amide bond, leaving no residual atoms from the phosphine reagent in the final product.[2][3][7]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prominent example of "click chemistry."[1] It is a highly efficient and regiospecific 1,3-dipolar cycloaddition between an azide and a terminal alkyne.[5][8] The reaction is catalyzed by copper(I), which dramatically accelerates the rate and ensures the exclusive formation of a stable 1,4-disubstituted 1,2,3-triazole linkage.[9] While extremely fast and high-yielding, the requirement of a copper catalyst, which can be toxic to cells, often limits its use to in vitro or ex vivo applications.[4][9][10]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the issue of copper toxicity, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a copper-free alternative.[3][5][9] SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN), where the significant ring strain (~18 kcal/mol) provides the activation energy for the cycloaddition to proceed rapidly with an azide without the need for a catalyst.[9][11] This makes SPAAC highly suitable for labeling biomolecules in living cells and whole organisms.[3][12][13]

Quantitative Comparison of Azide-Based Bioconjugation Chemistries

The choice of ligation chemistry often depends on the experimental context, balancing the need for rapid kinetics against the requirement for biocompatibility.

| Feature | Staudinger Ligation | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |

| Reaction Partners | Azide + Engineered Phosphine | Azide + Terminal Alkyne | Azide + Strained Cyclooctyne |

| Catalyst Required | No | Yes (Copper I) | No |

| Biocompatibility | High (Metal-free)[5] | Low to Moderate (in vitro)[4][9] | High (Live cells/ in vivo)[12][13] |

| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | ~10⁻³ - 10⁻²[5][14] | 10¹ - 10⁴[14] | 10⁻³ - 10¹ (Varies by cyclooctyne)[14] |

| Resulting Linkage | Amide Bond | 1,4-disubstituted 1,2,3-Triazole | 1,2,3-Triazole |

| Primary Advantage | Forms a native amide bond | Extremely fast kinetics[14] | Excellent biocompatibility[12][13] |

| Primary Limitation | Slow kinetics[5] | Catalyst toxicity[4][10] | Slower than CuAAC; bulky reagents[12] |

Applications in Research and Drug Development

The versatility of the azide group has led to its widespread adoption in numerous applications:

-

Glycan Labeling: Azide-modified sugars (e.g., N-azidoacetylmannosamine, ManNAz) can be fed to cells and incorporated into cell surface glycans via the cell's biosynthetic machinery.[1][15] This allows for the visualization and study of glycosylation, a process often altered in diseases like cancer.[1]

-

Protein Labeling: Non-canonical amino acids containing azide groups, such as azidohomoalanine (AHA), can be incorporated into proteins during synthesis.[1] This enables the selective labeling and tracking of newly synthesized proteins.

-

Nucleic Acid Labeling: Azide-modified nucleosides can be incorporated into DNA and RNA during replication and transcription, providing a handle to image nascent nucleic acids.[1]

-

Drug Development: Azide-alkyne click chemistry is a powerful tool for assembling complex molecules, including Antibody-Drug Conjugates (ADCs).[1][16] An azide handle can be introduced into a monoclonal antibody, allowing for the precise attachment of a cytotoxic drug molecule that contains a complementary alkyne group, leading to a targeted therapeutic agent.[1][16]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycans with an Azido Sugar

This protocol describes the metabolic incorporation of an azide-containing sugar (Ac₄ManNAz) into cellular glycans, preparing them for subsequent ligation.[1][3]

Materials:

-

Mammalian cells of interest (e.g., HeLa)

-

Complete cell culture medium

-

Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in a suitable culture vessel (e.g., 6-well plate, glass-bottom dish for microscopy) and allow them to adhere overnight.

-

Reagent Preparation: Prepare a 10 mM stock solution of Ac₄ManNAz in sterile DMSO.

-

Metabolic Labeling: The following day, add the Ac₄ManNAz stock solution directly to the cell culture medium to a final concentration of 25-50 µM.

-

Incubation: Incubate the cells under normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days. This allows for the cellular esterases to remove the acetyl groups and for the subsequent incorporation of the azido sugar into cell surface glycans.[1]

-

Washing: After the incubation period, gently aspirate the medium and wash the cells two to three times with pre-warmed PBS to remove any unincorporated azido sugar. The cells are now ready for labeling via an azide-reactive probe.

Protocol 2: Fluorescent Labeling of Azide-Modified Live Cells via SPAAC

This protocol details the copper-free click reaction between azide-labeled cells (from Protocol 1) and a DBCO-functionalized fluorescent dye.[3]

Materials:

-

Cells with azide-labeled surface glycans

-

DBCO-conjugated fluorophore (e.g., DBCO-PEG4-AlexaFluor488)

-

Live-cell imaging buffer (e.g., phenol red-free medium with HEPES)

-

PBS

Procedure:

-

Reagent Preparation: Prepare a stock solution of the DBCO-fluorophore in DMSO or water (e.g., 1-10 mM).

-

Labeling Solution: Dilute the DBCO-fluorophore stock solution in pre-warmed live-cell imaging buffer to the desired final concentration (typically 5-20 µM).

-

SPAAC Reaction: Add the labeling solution to the washed, azide-labeled cells.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells three times with pre-warmed PBS to remove unbound dye.

-

Imaging: Add fresh imaging buffer to the cells and image immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 3: Labeling of an Azido-Modified Protein via CuAAC (in vitro)

This protocol describes the click reaction between a purified protein containing an azide group and an alkyne-functionalized probe.[17][18][19]

Materials:

-

Purified azide-containing protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Alkyne-probe (e.g., Alkyne-Biotin)

-

Copper(II) Sulfate (CuSO₄), 50 mM stock in water

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate, 50 mM fresh stock in water

-

Ligand: Tris(benzyltriazolylmethyl)amine (TBTA), 10 mM stock in DMSO

-

Desalting column

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

Initiate Reaction: Add the reducing agent (TCEP or Sodium Ascorbate) to a final concentration of 1 mM to reduce the Cu(II) to the catalytic Cu(I) species.[17] Gently mix.

-

Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

-

Purification: Remove excess reagents and byproducts (copper, ligand, unreacted probe) using a desalting column or dialysis against PBS. The labeled protein is now ready for downstream applications.

Conclusion

The azide group has fundamentally transformed the field of bioconjugation, providing a powerful and versatile handle for the chemical modification of biomolecules.[1] Its bioorthogonality allows for highly selective reactions within the complex environment of living systems.[1] The development of complementary chemistries—the robust Staudinger ligation, the highly efficient CuAAC, and the biocompatible SPAAC—has furnished researchers with a comprehensive toolkit to label, track, and manipulate biomolecules with unprecedented precision.[1] This capability is central to advancing our understanding of biology and developing the next generation of targeted therapeutics and diagnostics.

References

- 1. benchchem.com [benchchem.com]

- 2. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]

- 8. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. vectorlabs.com [vectorlabs.com]

- 14. benchchem.com [benchchem.com]

- 15. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. vectorlabs.com [vectorlabs.com]

- 19. jenabioscience.com [jenabioscience.com]

An In-depth Technical Guide to t-Boc-N-Amido-PEG2-Azide: A Heterobifunctional Linker for Advanced Bioconjugation

This technical guide provides a comprehensive overview of t-Boc-N-Amido-PEG2-Azide, a versatile heterobifunctional linker crucial for researchers, scientists, and professionals in drug development. The guide details its chemical properties, core applications, and detailed protocols for its use in bioconjugation strategies such as the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

This compound is a polyethylene glycol (PEG) derivative that features two distinct functional ends: a terminal azide group and a tert-butyloxycarbonyl (Boc) protected amine.[1] This bifunctional nature allows for a controlled, sequential conjugation of different molecules. The integrated PEG spacer, consisting of two ethylene glycol units, enhances the aqueous solubility and can reduce the immunogenicity of the resulting conjugate.[2][3]

Data Presentation

The quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Chemical Formula | C₁₁H₂₂N₄O₄ | [4][5][6][7] |

| Molecular Weight | 274.32 g/mol | [5][8][9] |

| CAS Number | 950683-55-3 | [4][5][6] |

| Appearance | Light yellow oil | [9] |

| Purity | Typically ≥95% - 98% | [4][6][8] |

| Storage Conditions | -20°C | [4] |

Key Chemical Functionalities and Reactions

The utility of this compound stems from its orthogonal reactive groups, which can be addressed in a stepwise manner.

-

Azide Group (-N₃): This functional group is primarily used in "Click Chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[10][11] This reaction forms a stable triazole linkage with an alkyne-containing molecule, and is known for its high efficiency, specificity, and biocompatibility.[2][6]

-

t-Boc Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for primary amines.[2] It is stable under a variety of conditions but can be efficiently removed under mild acidic conditions (e.g., using trifluoroacetic acid) to yield a free primary amine (-NH₂).[1][4][11] This newly exposed amine is then available for subsequent conjugation, typically through amide bond formation with carboxylic acids or activated esters.[12]

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving this compound.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide terminus of the linker to an alkyne-functionalized molecule.

Materials:

-

This compound

-

Alkyne-containing molecule (e.g., a drug, fluorescent dye, or biomolecule)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-coordinating ligand (optional, but recommended for biomolecules)

-

Reaction Buffer (e.g., PBS, or a mixture of water with a co-solvent like DMSO or t-butanol)

Procedure:

-

Reactant Preparation: Dissolve the this compound (1.1-1.5 equivalents) and the alkyne-containing molecule (1.0 equivalent) in the chosen reaction buffer. The final concentration is typically in the range of 1-10 mM.[6]

-

Catalyst Preparation: Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 500 mM in water).[13] If using a ligand, prepare a stock solution of THPTA (e.g., 50 mM in water).

-

Oxygen Removal: Degas the reaction mixture by bubbling with an inert gas like argon or nitrogen for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[6]

-

Reaction Initiation: a. If using a ligand, add THPTA to the reaction mixture to a final concentration that is five times that of the copper sulfate.[13] b. Add CuSO₄ to the reaction mixture to a final concentration of 0.1-1 mM.[6] c. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 0.5-1.0 equivalent relative to the limiting reactant.[6]

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored using analytical techniques such as LC-MS or TLC.

-

Purification: Upon completion, the triazole-linked conjugate can be purified using an appropriate chromatographic method (e.g., size-exclusion or reverse-phase chromatography) to remove the copper catalyst and any unreacted starting materials.[14]

Protocol 2: t-Boc Group Deprotection

This protocol details the removal of the t-Boc protecting group to expose the primary amine.

Materials:

-

Boc-protected conjugate from the previous step

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Neutralizing base (e.g., DIPEA or saturated sodium bicarbonate solution)

Procedure:

-

Dissolution: Dissolve the Boc-protected molecule in anhydrous DCM.

-

Acid Treatment: Add an excess of TFA to the solution, typically to a final concentration of 20-50% (v/v).[14]

-

Incubation: Stir the reaction mixture at room temperature for 30-60 minutes.[3] Monitor the reaction for the disappearance of the starting material by LC-MS or TLC.

-

Solvent and Acid Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual TFA.[12]

-

Neutralization and Purification: The resulting product is an amine-TFA salt. It can often be used directly in the next step or neutralized with a suitable base.[14] Further purification may be performed if necessary.

Application Workflow Visualization

The following diagram illustrates a general experimental workflow for creating a heterobifunctional conjugate using this compound. This process is fundamental to the synthesis of complex biomolecular structures like ADCs or PROTACs.

References

- 1. This compound - Creative Biolabs [creative-biolabs.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. This compound, 950683-55-3 | BroadPharm [broadpharm.com]

- 12. benchchem.com [benchchem.com]

- 13. jenabioscience.com [jenabioscience.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Principles of Click Chemistry with Azide-PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Click chemistry has revolutionized the field of bioconjugation, offering a suite of reactions that are rapid, efficient, and highly specific.[1] Among these, the azide-alkyne cycloaddition has become a cornerstone for researchers, particularly when facilitated by the use of polyethylene glycol (PEG) linkers.[2] Azide-functionalized PEG linkers provide a versatile platform for conjugating a wide array of molecules, from small-molecule drugs to large biologics like antibodies.[3][4] The inclusion of a PEG spacer not only enhances the solubility and stability of the resulting conjugates but can also improve their pharmacokinetic properties.[5][6]

This technical guide provides a comprehensive overview of the principles of click chemistry utilizing azide-PEG linkers, with a focus on the two most prominent variants: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate the adoption and optimization of these powerful techniques in your research and development endeavors.

Core Principles of Click Chemistry with Azide-PEG Linkers

Click chemistry refers to a class of reactions characterized by high yields, stereospecificity, and the generation of inoffensive byproducts.[] The most utilized click reaction is the Huisgen 1,3-dipolar cycloaddition of an azide and a terminal alkyne, which forms a stable triazole linkage.[1] Azide-PEG linkers are bifunctional molecules that incorporate an azide group for click chemistry and a PEG chain that imparts favorable physicochemical properties.[8][9] These linkers can be either homobifunctional, possessing identical reactive groups at both ends, or heterobifunctional, with two different reactive groups, allowing for the sequential conjugation of distinct molecules.[2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a robust and widely used method for joining a terminal alkyne and an azide to form a 1,4-disubstituted triazole.[10][] This reaction is known for its fast kinetics and high efficiency.[] However, it requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[12] The copper catalyst can be toxic to living cells, which can limit its application in in vivo studies.[2]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[13][] The high ring strain of the cyclooctyne significantly lowers the activation energy for the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst.[13][15] This makes SPAAC highly suitable for applications in living systems and for the conjugation of sensitive biomolecules.[]

Quantitative Data for Azide-PEG Linkers and Click Chemistry Reactions

The selection of an appropriate azide-PEG linker and click chemistry method often depends on quantitative parameters such as purity, molecular weight, and reaction kinetics. The following tables summarize key quantitative data for representative azide-PEG linkers and the associated SPAAC reactions.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| N-(Azido-PEG3)-N-Boc-PEG4-acid | 2112731-95-8 | C₂₄H₄₆N₄O₁₁ | 566.65 | >96%[16] |

| N-(Azido-PEG4)-N-Boc-PEG3-t-butyl ester | 2093152-85-1 | C₂₈H₅₄N₄O₁₁ | 622.76 | >96%[16] |

| N-(Azido-PEG3)-N-Boc-PEG4-NHS ester | 2112731-96-9 | C₂₈H₄₉N₅O₁₃ | 663.72 | >96%[16] |

| Azido-PEG4-carboxylic acid | 1257063-35-6 | C₁₁H₂₁N₃O₇ | 319.30 | >97%[17] |

Table 1: Specifications of Common Heterobifunctional Azide-PEG Linkers. This table provides a comparative overview of key quantitative data for several commercially available azide-PEG linkers used in bioconjugation and drug development.[16]

| Cyclooctyne | Azide | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |

| DIBAC | Benzyl Azide | 0.0567 ± 0.0027 | A commonly used dibenzocyclooctyne derivative.[13] |

| DIFO | Benzyl Azide | ~0.06 | One of the early reactive cyclooctynes.[13] |

| BCN | Benzyl Azide | 0.15 | A highly reactive yet stable cyclooctyne.[13] |

| DBCO | General Azide | Generally faster than BCN | Higher ring strain leads to a faster reaction but may have lower stability.[13] |

| BCN-PEG-alkyne | General Azide | ~0.1 - 0.2 | Offers a good balance of reactivity and stability; it is smaller and less lipophilic than DBCO.[13] |

Table 2: Second-Order Rate Constants for SPAAC Reactions with Various Cyclooctynes. The rate of SPAAC reactions is a critical parameter for experimental design. Reaction rates are dependent on the specific azide, solvent, and temperature.[13]

Experimental Protocols

The following are detailed methodologies for performing CuAAC and SPAAC reactions with azide-PEG linkers. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical CuAAC reaction between an alkyne-functionalized molecule and an azide-PEG linker.

Materials:

-

Alkyne-functionalized molecule

-

Azide-PEG linker (e.g., Boc-NH-PEG12-azide)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Copper-chelating ligand (e.g., THPTA or TBTA)

-

Reaction solvent (e.g., DMF, THF, or a mixture of water and a miscible organic solvent like tert-butanol)[5]

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a suitable solvent (e.g., DMF or THF).[5]

-

Prepare a 10 mM stock solution of the azide-PEG linker in the same solvent.[5]

-

Prepare a 50 mM stock solution of the copper-chelating ligand. THPTA is water-soluble, while TBTA should be dissolved in a mixture of DMSO and tert-butanol.[5]

-

Prepare fresh stock solutions of 100 mM CuSO₄ in water and 1 M sodium ascorbate in water.[12]

-

-

Reaction Setup:

-

In a clean, dry reaction vessel, add the alkyne-functionalized molecule (1.0 equivalent).[5]

-

Add the azide-PEG linker (1.0-1.2 equivalents).[5]

-

Add the reaction solvent. The final concentration of the alkyne is typically in the range of 1-10 mM.[5]

-

Add the copper(II) sulfate solution (0.1-0.2 equivalents).[5]

-

Add the ligand solution (0.2-1.0 equivalents, maintaining a ligand to copper ratio of 2:1 to 5:1).[5]

-

Initiate the reaction by adding the sodium ascorbate solution (1.0-2.0 equivalents).

-

-

Reaction and Monitoring:

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by LC-MS or TLC.

-

-

Purification:

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for conjugating a cyclooctyne-functionalized molecule (e.g., DBCO) to an azide-containing biomolecule.

Materials:

-

Cyclooctyne-functionalized molecule (e.g., DBCO-PEG-NHS ester)

-

Azide-functionalized biomolecule (e.g., protein with an incorporated azide)

-

Reaction Buffer (e.g., PBS, pH 7.4)[2]

-

Purification equipment (e.g., desalting columns, dialysis cassettes)[2]

Procedure:

-

Preparation of Reactants:

-

Reaction Setup:

-

Combine the cyclooctyne-functionalized molecule (typically 1.5-20 fold molar excess over the biomolecule) with the azide-functionalized biomolecule in the reaction buffer.[2]

-

The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <10%) to avoid denaturation of the biomolecule.[2]

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 2-12 hours, or overnight at 4°C.[2]

-

-

Purification:

-

Remove the excess unreacted cyclooctyne-functionalized molecule using a desalting column or dialysis.

-

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex workflows and signaling pathways involved in the application of azide-PEG linkers.

Caption: Experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC) utilizing a cleavable linker.

Caption: Comparison of SPAAC and CuAAC reaction schemes.

References

- 1. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Biopharma PEG Expands Monodispersed Azide-PEG Portfolio to Advance Bioconjugation and Drug Delivery Research [bio-itworld.com]

- 5. benchchem.com [benchchem.com]

- 6. Application of PEG Linker | AxisPharm [axispharm.com]

- 8. biochempeg.com [biochempeg.com]

- 9. purepeg.com [purepeg.com]

- 10. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 15. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 16. benchchem.com [benchchem.com]

- 17. nbinno.com [nbinno.com]

Technical Guide to the Safe Handling and Use of t-Boc-N-Amido-PEG2-Azide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for t-Boc-N-Amido-PEG2-Azide (tert-butyl {2-[2-(2-azidoethoxy)ethoxy]ethyl}carbamate). This bifunctional linker is increasingly utilized in bioconjugation, click chemistry, and drug delivery system development. Due to its chemical nature, particularly the presence of an azide group, stringent adherence to safety protocols is mandatory to mitigate potential risks.

Hazard Identification and Classification

This compound is an organic azide. While the polyethylene glycol (PEG) backbone is generally considered biocompatible and of low toxicity, the azide functional group imparts specific hazards.[1] Organic azides are energy-rich compounds and can be sensitive to heat, shock, and friction.[1]

GHS Hazard Classification:

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[2] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[2] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[2] |

Chemical and Physical Properties:

| Property | Value |

| Chemical Formula | C11H22N4O4 |

| Molecular Weight | 274.32 g/mol |

| CAS Number | 950683-55-3 |

| Appearance | Light yellow oil or liquid |

| Storage Temperature | -20°C |

Stability and Reactivity

The stability of organic azides is a primary safety concern. Two general rules help in assessing the stability of such compounds:

-

Carbon to Nitrogen Ratio (C/N): For this compound (C11H22N4O4), the ratio of carbon atoms (11) to nitrogen atoms (4) is 2.75. Generally, a C/N ratio greater than 1 but less than 3 indicates that the compound can be synthesized and isolated but should be handled with care and stored at low temperatures.

-

Rule of Six: This rule suggests that there should be at least six non-energetic atoms (like carbon) for every energetic group (like azide). In this molecule, there are 11 carbons and 4 oxygens, providing a substantial buffer for the single azide group, suggesting it is relatively safe to handle under controlled laboratory conditions.

Incompatible Materials:

To prevent violent reactions and the formation of hazardous compounds, avoid contact with:

-

Acids: Can form highly toxic and explosive hydrazoic acid (HN₃).

-

Heavy Metals (e.g., copper, lead, silver, mercury): Can form highly shock-sensitive and explosive heavy metal azides. This is particularly relevant for plumbing and equipment.

-

Halogenated Solvents (e.g., dichloromethane, chloroform): Can form extremely unstable di- and tri-azidomethane.

-

Strong Oxidizing Agents: May lead to violent decomposition.

-

Reducing Agents (e.g., DTT, TCEP): Will react with the azide group, which may be desired in some quenching procedures but should be controlled.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling is crucial for safety. The following workflow outlines the necessary precautions.

Caption: A logical workflow for the safe handling of azido PEG compounds.

Personal Protective Equipment (PPE):

| Equipment | Specification | Rationale |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against splashes and potential projectiles in case of rapid decomposition. |

| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Azide ion is toxic. |

| Body Protection | Flame-retardant laboratory coat. | Protects skin and clothing from spills. |

| Respiratory | Not typically required if handled in a fume hood. | A fume hood provides adequate ventilation to prevent inhalation of any harmful vapors. |

Storage and Disposal

Storage:

-

Temperature: Store in a freezer at -20°C for long-term stability.[3]

-

Container: Keep in the original, tightly sealed container. An amber vial is recommended to protect from light, as some organic azides can be light-sensitive.

-

Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals. Do not store on metal shelves.

-

Segregation: Store away from incompatible materials, especially acids and heavy metals.

Disposal:

-

Waste Stream: All azide-containing waste must be collected in a designated, clearly labeled hazardous waste container.

-

Segregation: Azide waste streams must be kept separate from acidic waste to prevent the formation of hydrazoic acid.

-

Drain Disposal: NEVER dispose of azide-containing waste down the drain. This can lead to the formation of explosive heavy metal azides in the plumbing infrastructure.

-

Decontamination: All contaminated labware and PPE should be treated as hazardous waste.

-

Quenching: It is best practice to quench residual azides in reaction mixtures and waste streams before disposal. A common method is the Staudinger reaction with triphenylphosphine.[1]

Experimental Protocols

Boc Deprotection of this compound

This procedure removes the tert-butyloxycarbonyl (Boc) protecting group to yield a primary amine, which is typically protonated as a salt of the acid used.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Inert gas (Nitrogen or Argon)

-

Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

Methodology:

-

Dissolution: In a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DCM (e.g., to a concentration of 0.1 M).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common concentration is 20-50% TFA in DCM (v/v).

-

Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting product is the TFA salt of the deprotected amine.

Caption: Experimental workflow for the Boc deprotection of this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This protocol describes a typical click chemistry reaction conjugating the deprotected Azido-PEG2-Amine to an alkyne-containing molecule.

Materials:

-

Azido-PEG2-Amine (from deprotection or purchased)

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

-

Aqueous buffer (e.g., PBS, pH 7.4)

Methodology:

-

Stock Solutions: Prepare stock solutions: Azido-PEG2-Amine in buffer, alkyne-molecule in a suitable solvent, 100 mM CuSO₄ in water, 300 mM sodium ascorbate in water (prepare fresh), and 100 mM THPTA in water.

-

Pre-complexation: In a microfuge tube, mix the THPTA ligand and CuSO₄ solution (typically a 2:1 or greater ligand-to-copper ratio) and let it sit for a few minutes.

-

Reaction Mixture: In a separate tube, combine the Azido-PEG2-Amine and a molar excess of the alkyne-containing molecule in the reaction buffer.

-

Initiation: Add the pre-complexed THPTA/CuSO₄ solution to the reaction mixture. To initiate the reaction, add the freshly prepared sodium ascorbate solution.

-

Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.

-

Purification: Purify the resulting triazole-linked conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove the copper catalyst and unreacted starting materials.

Quenching of Unreacted Azide

It is crucial to quench any unreacted azide before disposal or in certain purification steps. The Staudinger reaction is a reliable method.[1]

Materials:

-

Reaction mixture containing unreacted azide

-

Triphenylphosphine (PPh₃)

-

Aprotic solvent (e.g., THF)

-

Deionized water

Methodology:

-

Cooling: Cool the reaction mixture in an ice bath.

-

PPh₃ Addition: In a separate flask, dissolve 1.1 equivalents of triphenylphosphine (relative to the initial amount of azide) in a minimal amount of THF. Slowly add this solution to the cooled reaction mixture with vigorous stirring.

-

Reaction: Continue stirring until nitrogen gas evolution ceases. Allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure completion.

-

Hydrolysis: Add deionized water to the reaction mixture to hydrolyze the resulting iminophosphorane to the corresponding amine and triphenylphosphine oxide.

-

Disposal: The quenched mixture can now be processed for purification or disposed of according to institutional guidelines.

Emergency Procedures

First Aid Measures:

-

Inhalation: If fumes are inhaled, move the person to fresh air. Lay the patient down, keep them warm and rested.[2] If not breathing, give artificial respiration.[2] Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin and hair with running water and soap. Seek medical attention if irritation occurs.[2]

-

Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, holding eyelids open.[2] Seek immediate medical attention.

-

Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Urgent hospital treatment is likely needed.[2]

Spill Response:

-

Minor Spill: Evacuate the area. Remove all ignition sources. Wearing appropriate PPE, use dry clean-up procedures (e.g., absorbent pads) and avoid generating dust. Place waste in a suitable, labeled container for disposal.[2]

-

Major Spill: Alert personnel in the area and contact emergency services. Control personal contact by wearing appropriate PPE. Prevent spillage from entering drains or waterways.[2]

This guide is intended to provide comprehensive safety and handling information. Always consult the most recent Safety Data Sheet for this compound from your supplier and adhere to all institutional and local safety regulations.

References

Methodological & Application

Application Notes and Protocols for Peptide Conjugation using t-Boc-N-Amido-PEG2-Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which can lead to reduced renal clearance, enhanced solubility, and protection from proteolytic degradation. The t-Boc-N-Amido-PEG2-Azide linker is a heterobifunctional reagent designed for the precise and efficient PEGylation of peptides and other biomolecules.

This linker features three key components:

-

A t-Boc (tert-butyloxycarbonyl) protected amine: This protecting group allows for a controlled, stepwise conjugation strategy. The t-Boc group is stable under a variety of conditions but can be efficiently removed under acidic conditions to reveal a primary amine for subsequent modification.

-

A hydrophilic PEG spacer (PEG2): The short polyethylene glycol chain enhances the solubility of the linker and the final conjugate in aqueous media.

-

An azide group (-N₃): This functional group is a key component for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient, specific, and bioorthogonal, allowing for the formation of a stable triazole linkage with an alkyne-modified peptide.

This document provides detailed protocols for a two-stage process for conjugating a molecule to an alkyne-modified peptide using the this compound linker. The overall workflow involves the initial deprotection of the t-Boc group, followed by the CuAAC reaction with the peptide.

Data Presentation

The following tables summarize quantitative data for the key steps in the conjugation protocol, providing insights into expected efficiencies under various conditions.

Table 1: t-Boc Deprotection of PEG Linkers

| Acidic Reagent | Concentration | Solvent | Temperature (°C) | Time (min) | Purity/Yield (%) | Reference(s) |

| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0 to Room Temp. | 30 - 120 | >95 | [1] |

| Trifluoroacetic Acid (TFA) | 50% | Dichloromethane (DCM) | Room Temp. | 5 - 30 | >95 | [1] |

| Hydrochloric Acid (HCl) | 4 M | Dioxane | Room Temp. | 30 - 60 | >98 | [2] |

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Peptide-PEG Conjugation

| Peptide/Molecule | Alkyne/Azide Ratio | Copper Source (eq) | Reducing Agent (eq) | Ligand (eq) | Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |

| Alkyne-Peptide & Azide-Linker | 1:1.5 | CuSO₄ (1) | Sodium Ascorbate (2.5) | None | Water/t-butanol | Room Temp. | 12 h | Not specified | |

| Alkyne-Peptide & Azide-Linker | 1:1 | CuI (1.5) | None | None | MeCN:DMSO (4:1) | Room Temp. | 12 h | 31-90 | |

| pHLIP-azido & ¹⁸F-PEG-alkyne | Not specified | Copper (II) acetate | Sodium Ascorbate | None | H₂O/MeCN (1:1) | 70 | Not specified | Unsuccessful | [3] |

| ¹⁸F-alkyne & pHLIP-azido | Not specified | Not specified | Not specified | None | Ethanol/H₂O (1:1) | Not specified | 85 min | 13 (pure) | [3] |

| Alkyne-Peptide & Azide-Peptide | Not specified | Copper wire | None | None | DMF | 50 | 5 h | 100 (conversion) | [3] |

| Alkyne-Peptide & Azide-Polymer | 1:1 | CuSO₄ | Sodium Ascorbate | None | DMF | 100 (Microwave) | 15 min | 43 (pure) | [3] |

| mPEG-alkyne & Azidomethyl-coumarin | 1:1 | Cu(I) (0.5) | None | None | scCO₂ | 35 | 48 h | 87.14 | [4] |

| TOCA analog & ¹⁸F-alkyne | Not specified | CuSO₄ (4) | Sodium Ascorbate (4.4) | None | pH 5 Acetate Buffer/DMF/MeCN | Room Temp. | Not specified | >98 | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the conjugation of an alkyne-modified peptide with a molecule of interest using the this compound linker.

Protocol 1: t-Boc Deprotection of this compound

This protocol describes the removal of the t-Boc protecting group to yield the free amine of the PEG-azide linker.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Triisopropylsilane (TIS) (optional, as a scavenger)

-

Nitrogen or Argon gas

-

Rotary evaporator

-

Toluene

Procedure:

-

Dissolution: Dissolve the this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Acid Addition: Slowly add TFA to the cooled solution to achieve a final concentration of 20-50% (v/v).[1] If the molecule attached to the amine is sensitive to the tert-butyl cation released during deprotection, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[1]

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.

-

Azeotropic Removal of TFA: To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two to three times. The resulting product is the TFA salt of the deprotected amine-PEG2-azide linker.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of the deprotected Amine-PEG2-Azide linker to an alkyne-modified peptide.

Materials:

-

Deprotected Amine-PEG2-Azide linker (from Protocol 1)

-

Alkyne-modified peptide

-

Degassed solvent (e.g., a mixture of water and t-butanol, or DMF)

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

-

Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

-

Copper-stabilizing ligand (optional, e.g., THPTA or TBTA) stock solution (e.g., 50 mM in water or DMSO)

-

Purification system (e.g., RP-HPLC, SEC)

Procedure:

-

Dissolve Reactants: Dissolve the alkyne-modified peptide (1 equivalent) and the deprotected Amine-PEG2-Azide linker (1.2-1.5 equivalents) in the chosen degassed solvent.

-

Prepare Catalyst Mixture (Optional but Recommended): In a separate tube, pre-mix the CuSO₄ solution with the ligand solution (if used). Using a ligand can improve reaction efficiency and protect the biomolecule.[6]

-

Initiate Reaction: Add the copper catalyst (and ligand mixture) to the solution of the peptide and linker. Then, initiate the reaction by adding the freshly prepared sodium ascorbate solution.[7]

-

Incubation: Gently agitate the reaction mixture at room temperature. Reaction times can vary from a few minutes to several hours.[6]

-

Monitoring: Monitor the reaction progress by LC-MS to check for the formation of the desired conjugate and the disappearance of the starting materials.

-

Quenching (Optional): The reaction can be stopped by adding a copper chelator such as EDTA.

-

Purification: Purify the crude reaction mixture using an appropriate chromatographic technique, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Size-Exclusion Chromatography (SEC), to isolate the purified PEGylated peptide.[3]

-

Characterization: Confirm the identity and purity of the final conjugate by LC-MS and/or other analytical methods.

Visualizations

The following diagrams illustrate the experimental workflows for the described protocols.

Caption: Workflow for t-Boc deprotection of the PEG linker.

Caption: Workflow for CuAAC conjugation of the linker to a peptide.

References

Application Notes and Protocols for t-Boc-N-Amido-PEG2-Azide in Antibody-Drug Conjugates (ADCs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker molecule that connects the antibody and the payload is a critical component of an ADC, influencing its stability, solubility, pharmacokinetics, and efficacy. The t-Boc-N-Amido-PEG2-Azide is a heterobifunctional linker that offers several advantages in the design and synthesis of ADCs.

This document provides detailed application notes and protocols for the use of this compound in the development of ADCs. It covers the key features of this linker, step-by-step experimental protocols for ADC synthesis, methods for characterization, and an overview of the relevant biological pathways.

Properties of this compound

The this compound linker possesses three key functional components:

-

t-Boc Protected Amine: The tert-butyloxycarbonyl (t-Boc) protecting group provides a stable mask for a primary amine. This allows for a controlled, sequential conjugation strategy where the azide group can be reacted first, followed by the deprotection of the Boc group to reveal the amine for subsequent payload attachment. This protecting group is stable under a variety of conditions but can be readily removed under mild acidic conditions.[1][2]

-

PEG2 Spacer: The short polyethylene glycol (PEG) spacer enhances the hydrophilicity of the linker and the resulting ADC. This can improve solubility, reduce aggregation, and potentially improve the pharmacokinetic profile of the conjugate.[3]

-

Azide Group: The terminal azide group enables highly efficient and specific conjugation to molecules containing an alkyne group via "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂N₄O₄ | [2] |

| Molecular Weight | 274.3 g/mol | [2] |

| Purity | ≥98% | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | |

| Storage Conditions | -20°C | [2] |

Key Performance Characteristics of ADC Characterization Methods

| Feature | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase Liquid Chromatography (RP-LC) | Mass Spectrometry (MS) | UV/Vis Spectroscopy |

| Information Provided | Average DAR and distribution of drug-loaded species | Average DAR and distribution of light/heavy chains | Average DAR, distribution, and mass confirmation | Average DAR only |

| Resolution | High for different DAR species | High for light and heavy chains | Very high, resolves small mass differences | Not applicable |

| Sample Requirement | Low | Low | Low | Moderate |

| Throughput | High | Moderate | Moderate | High |

| Instrumentation | HPLC/UHPLC system | HPLC/UHPLC system | LC-MS system | UV/Vis Spectrophotometer |

Experimental Protocols

The synthesis of an ADC using this compound is a multi-step process. The following protocols provide a general framework and may require optimization based on the specific antibody, payload, and desired final product characteristics.

Protocol 1: Antibody Modification with an Alkyne Handle